Histidinal

Description

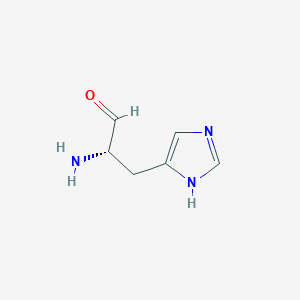

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOIELONWKIZJS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946581 | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23784-15-8 | |

| Record name | (αS)-α-Amino-1H-imidazole-5-propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23784-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidinal, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7G22NER35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Histidinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Crucial Role of Histidinal in L-Histidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of L-histidinal as a transient intermediate in the biosynthesis of L-histidine. Central to this process is the bifunctional enzyme, histidinol dehydrogenase, which catalyzes the final two steps of this essential metabolic pathway. This document provides a comprehensive overview of the enzymatic reactions, regulatory mechanisms, and detailed experimental protocols relevant to the study of histidinal and its conversion to L-histidine, offering valuable insights for research and therapeutic development.

The L-Histidine Biosynthesis Pathway: An Overview

The biosynthesis of L-histidine is a complex, ten-step pathway that is present in bacteria, archaea, fungi, and plants, but absent in mammals, making it an attractive target for the development of novel antimicrobial and herbicidal agents. The pathway commences with the condensation of phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) and culminates in the formation of L-histidine.

The Final Steps: The Emergence and Conversion of this compound

The terminal phase of L-histidine synthesis involves a two-step oxidation of L-histidinol, with L-histidinal appearing as a short-lived, enzyme-bound intermediate.[1] Both of these oxidative reactions are catalyzed by a single enzyme, L-histidinol dehydrogenase (HDH) (EC 1.1.1.23), which utilizes two molecules of NAD+ as a cofactor.[2][3]

The bifunctional nature of histidinol dehydrogenase is critical, as it ensures the efficient and immediate conversion of the unstable L-histidinal to L-histidine, preventing its release and potential degradation.[4] The overall reaction is a four-electron oxidation.[3]

The two-step reaction catalyzed by histidinol dehydrogenase is as follows:

-

L-histidinol + NAD+ ↔ L-histidinal + NADH + H+

-

L-histidinal + NAD+ + H₂O → L-histidine + NADH + H+

Histidinol Dehydrogenase (HDH): The Gatekeeper of Histidine Synthesis

Histidinol dehydrogenase (HDH) is the key enzyme responsible for the conversion of L-histidinol to L-histidine via the L-histidinal intermediate. In bacteria such as Escherichia coli and Salmonella typhimurium, HDH is encoded by the hisD gene.[5] In the yeast Saccharomyces cerevisiae, the enzymatic activities for the second, third, and tenth steps of histidine biosynthesis, including histidinol dehydrogenase activity, are encoded by the multifunctional HIS4 gene.

HDH is a homodimeric metalloenzyme, with each subunit containing a binding site for a zinc ion (Zn²⁺).[6] The zinc ion is crucial for the structural integrity of the active site and for substrate binding, although it does not directly participate in the catalytic mechanism.[2] The enzyme exhibits a high degree of specificity for its substrates, L-histidinol and NAD+.[7]

Quantitative Data on Histidinol Dehydrogenase Kinetics

The kinetic parameters of histidinol dehydrogenase have been characterized in several organisms. The following table summarizes key kinetic constants for the enzyme from E. coli and S. typhimurium.

| Organism | Substrate | Km | kcat | Vmax | Reference(s) |

| Escherichia coli | L-Histidinol | 14 µM | - | - | [7] |

| NAD+ | 0.57 mM | - | - | [7] | |

| Salmonella typhimurium | L-Histidinol | 14 µM | > kcat (overall) | - | [8][9] |

| NAD+ | 0.7 mM | - | - | [8] | |

| NADH (Inhibitor) | Ki = 0.4 mM | - | - | [8] |

Note: Specific kcat and Vmax values are often reported under varying assay conditions and may not be directly comparable across different studies. The rate of the first reaction (L-histidinol to L-histidinal) is generally faster than the overall reaction rate.[9]

Regulation of this compound and L-Histidine Synthesis

The biosynthesis of L-histidine is a metabolically expensive process, and as such, it is tightly regulated at both the genetic and enzymatic levels to prevent the wasteful production of this amino acid.

Transcriptional Regulation of the his Operon in Bacteria

In many bacteria, including E. coli and S. typhimurium, the genes encoding the enzymes for histidine biosynthesis are organized into an operon, the his operon. The expression of this operon is primarily regulated by a transcription attenuation mechanism.[10] This mechanism involves a leader sequence upstream of the structural genes that contains a short open reading frame with multiple histidine codons.[10] When histidine levels are low, ribosomes stall at these codons, leading to the formation of an antiterminator secondary structure in the mRNA, allowing transcription to proceed.[10] Conversely, when histidine is abundant, the ribosome moves quickly through the leader peptide, promoting the formation of a terminator structure that halts transcription.[11]

In some Gram-positive bacteria, a T-box riboswitch mechanism is employed, where the uncharged tRNAHis directly binds to the leader RNA, stabilizing an antiterminator structure and allowing transcription of the his operon.[12][13]

Transcriptional Regulation of the HIS4 Gene in Yeast

In Saccharomyces cerevisiae, the expression of the HIS4 gene is regulated by a more complex system involving general amino acid control. Under conditions of amino acid starvation, the transcription factor Gcn4p is activated and binds to upstream activating sequences (UAS) in the promoter of HIS4 and other amino acid biosynthetic genes, leading to increased transcription. The basal level of HIS4 expression is controlled by the transcription factors Bas1p and Bas2p.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of histidinol dehydrogenase and its role in L-histidine synthesis.

Spectrophotometric Assay for Histidinol Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of histidinol dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

-

Spectrophotometer with temperature control

-

Quartz or UV-transparent cuvettes

-

Purified histidinol dehydrogenase

-

L-histidinol

-

NAD+

-

Assay Buffer: 50 mM Glycine-NaOH, pH 9.5

-

Stop Solution (optional): 1 M HCl

Procedure:

-

Prepare the reaction mixture: In a 1 mL cuvette, prepare the following reaction mixture:

-

880 µL of Assay Buffer (50 mM Glycine-NaOH, pH 9.5)

-

100 µL of 50 mM NAD+ solution (final concentration: 5 mM)

-

Variable volume of L-histidinol solution (to achieve desired final concentrations, e.g., for Km determination)

-

Add deionized water to a final volume of 980 µL.

-

-

Equilibrate the reaction mixture: Place the cuvette in the spectrophotometer and incubate at 25°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add 20 µL of a suitably diluted solution of purified histidinol dehydrogenase to the cuvette and mix thoroughly by gentle inversion.

-

Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes. The rate of absorbance change should be linear during this period.

-

Calculate enzyme activity: The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.

-

Activity (µmol/min/mL) = (ΔA340/min) / (6.22 * path length in cm)

-

Purification of Recombinant His-tagged Histidinol Dehydrogenase

This protocol describes the purification of a recombinant histidinol dehydrogenase with an N-terminal 6xHis-tag expressed in E. coli using immobilized metal affinity chromatography (IMAC).

Buffers and Reagents:

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA Agarose Resin

-

Lysozyme

-

DNase I

Procedure:

-

Cell Lysis:

-

Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to complete lysis.

-

Add DNase I and incubate on ice for 15 minutes to reduce viscosity.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Binding to Ni-NTA Resin:

-

Add the cleared lysate to a column containing equilibrated Ni-NTA agarose resin.

-

Allow the lysate to bind to the resin with gentle agitation for 1 hour at 4°C.

-

-

Washing:

-

Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the His-tagged histidinol dehydrogenase from the resin using Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

-

Buffer Exchange:

-

Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., Tris-HCl with glycerol) using dialysis or a desalting column.

-

Site-Directed Mutagenesis of the hisD Gene

This protocol outlines a method for introducing a specific point mutation into the hisD gene cloned into a plasmid vector using PCR.

Materials:

-

Plasmid DNA containing the hisD gene

-

Complementary forward and reverse primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design:

-

Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center.

-

The primers should have a melting temperature (Tm) of ≥78°C.

-

-

PCR Amplification:

-

Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Use a thermal cycler with the following parameters (example):

-

Initial denaturation: 95°C for 1 minute

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds

-

Annealing: 60°C for 50 seconds

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

-

-

DpnI Digestion:

-

Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

-

Screening and Sequencing:

-

Isolate plasmid DNA from the resulting colonies and sequence the hisD gene to confirm the presence of the desired mutation.

-

Conclusion

L-histidinal plays a transient yet indispensable role in the biosynthesis of L-histidine, acting as a critical intermediate in the final two-step oxidation catalyzed by histidinol dehydrogenase. The absence of the histidine biosynthesis pathway in mammals underscores the potential of its enzymes, particularly histidinol dehydrogenase, as targets for the development of novel therapeutics. The detailed experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of this pathway and exploit its potential for therapeutic intervention.

References

- 1. protenova.com [protenova.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]

- 8. ijsra.net [ijsra.net]

- 9. Kinetic mechanism of histidinol dehydrogenase: histidinol binding and exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Salmonella typhimurium histidinol dehydrogenase: kinetic isotope effects and pH profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The catalytically active form of histidinol dehydrogenase from Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. Histidines, histamines and imidazoles as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ephemeral Precursor: A Technical Guide to the Discovery and Isolation of L-Histidinal

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinal is a critical, yet transient, intermediate in the biosynthesis of the essential amino acid L-histidine. As the aldehyde precursor to L-histidine, it represents a key juncture in a fundamental metabolic pathway present in bacteria, archaea, fungi, and plants, but absent in mammals. This absence makes the histidine biosynthesis pathway an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery of L-histidinal, detailed theoretical and practical approaches for its isolation and characterization, and its role within the broader context of cellular metabolism and signaling. Due to its inherent instability, this guide consolidates established knowledge with proposed methodologies for its study, offering a valuable resource for researchers investigating this elusive biomolecule.

Introduction: The Significance of an Unstable Intermediate

The discovery of the intermediates in the L-histidine biosynthetic pathway was a landmark achievement in biochemistry, contributing significantly to our understanding of metabolic regulation and genetic control, including the Nobel Prize-winning work on the operon model. L-histidinal, as the penultimate precursor to L-histidine, holds particular interest. Its transient nature is due to the efficiency of the enzyme histidinol dehydrogenase (HDH), which catalyzes both the oxidation of L-histidinol to L-histidinal and the subsequent oxidation of L-histidinal to L-histidine.[1][2][3] The instability of L-histidinal makes its direct study challenging, yet understanding its properties is crucial for elucidating the mechanism of HDH and for the design of specific inhibitors of this enzyme, which are promising candidates for novel antibiotics.[4][5]

This guide will delve into the historical context of its discovery, provide detailed experimental protocols for its enzymatic synthesis and proposed isolation, and present key quantitative data and visualizations to aid in its study.

The Histidine Biosynthesis Pathway: The Cradle of L-Histidinal

L-histidinal is the product of the first of a two-step oxidation of L-histidinol, catalyzed by histidinol dehydrogenase (HDH). The entire pathway, starting from 5-phosphoribosyl 1-pyrophosphate (PRPP), consists of ten enzymatic reactions.[6]

Figure 1: Simplified overview of the L-histidine biosynthesis pathway highlighting the central role of Histidinol Dehydrogenase (HDH) in the conversion of L-histidinol to L-histidine via the L-histidinal intermediate.

Quantitative Data Summary

Direct quantitative data for L-histidinal is scarce due to its instability. The following tables provide known data for its precursor, L-histidinol, and its product, L-histidine, which can serve as a reference for estimating the properties of L-histidinal.

Table 1: Physicochemical Properties

| Property | L-Histidinol | L-Histidinal (Predicted) | L-Histidine |

| Molecular Formula | C6H11N3O[7] | C6H9N3O | C6H9N3O2[8] |

| Molecular Weight ( g/mol ) | 141.17[7] | 139.15 | 155.16[8] |

| Charge at pH 7.4 | Primarily +1[9] | Neutral or Zwitterionic | Zwitterionic[8] |

| Solubility in Water | High (predicted) | Moderate to High (predicted) | 45.6 mg/mL[8] |

Table 2: Spectroscopic Data (for comparison)

| Spectroscopic Method | L-Histidinol | L-Histidinal (Expected) | L-Histidine |

| ¹H NMR (in D₂O, representative shifts in ppm) | Imidazole protons (~7.0-8.0), Aliphatic protons (~2.8-4.0) | Imidazole protons (~7.5-8.5), Aldehyde proton (~9.5-10.0), Aliphatic protons (~3.0-4.5) | Imidazole protons (~7.2-8.5), α-proton (~4.0), β-protons (~3.2)[10][11] |

| ¹³C NMR (in D₂O, representative shifts in ppm) | Imidazole carbons (~115-135), Aliphatic carbons (~25-65) | Imidazole carbons (~120-140), Aldehyde carbon (~190-200), Aliphatic carbons (~30-60) | Imidazole carbons (~118-136), Carboxyl carbon (~174), α-carbon (~55), β-carbon (~28)[10][11] |

| Mass Spectrometry (m/z of [M+H]⁺) | 142.0980[9] | 140.0824 | 156.0770[11] |

Experimental Protocols

Enzymatic Synthesis and Isolation of L-Histidinal (Proposed)

This protocol is a proposed methodology based on the known properties of histidinol dehydrogenase and general biochemical techniques for trapping unstable intermediates.

Objective: To synthesize L-histidinal from L-histidinol using histidinol dehydrogenase and rapidly isolate it before its subsequent oxidation to L-histidine.

Principle: The enzymatic reaction will be carried out under conditions that favor the accumulation of the aldehyde intermediate. This can be achieved by using a high concentration of the substrate (L-histidinol), a short reaction time, and immediate quenching of the reaction followed by rapid purification.

Materials:

-

Recombinant histidinol dehydrogenase (HDH) from a suitable source (e.g., E. coli, S. typhimurium)

-

L-Histidinol

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MgCl₂)

-

Quenching Solution (e.g., ice-cold acidic solution like 0.1 M HCl to denature the enzyme)

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Fraction collector

Procedure:

-

Enzyme Preparation: Purify recombinant HDH using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged protein). Ensure high purity and activity of the enzyme.

-

Reaction Setup: In a temperature-controlled environment (e.g., 25°C), prepare the reaction mixture in the Reaction Buffer containing L-histidinol (e.g., 10 mM) and NAD⁺ (e.g., 5 mM).

-

Initiation of Reaction: Add a predetermined amount of purified HDH to the reaction mixture to initiate the synthesis of L-histidinal.

-

Time-Course Monitoring: At specific time intervals (e.g., 30 seconds, 1, 2, 5 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold Quenching Solution.

-

Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the denatured enzyme. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis and Purification:

-

Inject the filtered supernatant onto the HPLC system.

-

Separate the components using a gradient of Mobile Phase B (e.g., 0-30% over 20 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 215 nm).

-

Collect fractions corresponding to the expected elution time of L-histidinal (which will be more polar than L-histidinol but less polar than L-histidine).

-

-

Characterization of Fractions: Immediately analyze the collected fractions using mass spectrometry and NMR to confirm the presence and purity of L-histidinal.

Figure 2: Proposed experimental workflow for the enzymatic synthesis and purification of L-histidinal.

Characterization of L-Histidinal

Objective: To confirm the identity and purity of the isolated L-histidinal.

Methods:

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ of L-histidinal at m/z 140.0824. Fragmentation analysis (MS/MS) should show characteristic losses, such as the loss of water and the aldehyde group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., D₂O with pH adjustment).

-

Expected ¹H NMR Spectrum: A characteristic singlet or triplet for the aldehyde proton in the downfield region (around 9.5-10.0 ppm). The imidazole and aliphatic proton signals will also be present and can be compared to those of L-histidinol and L-histidine.

-

Expected ¹³C NMR Spectrum: A resonance for the aldehyde carbon at approximately 190-200 ppm, which is a key diagnostic peak.

-

Signaling Pathways and Broader Implications

While there is limited direct evidence of L-histidinal itself acting as a signaling molecule, its position in the histidine biosynthesis pathway places it at a crucial metabolic node. The end-product of the pathway, L-histidine, is a precursor for the synthesis of histamine, a potent signaling molecule involved in immune responses, neurotransmission, and gastric acid secretion. Therefore, the flux through the step involving L-histidinal directly impacts the availability of L-histidine for these downstream signaling pathways.

Furthermore, inhibitors of histidinol dehydrogenase, which would lead to the accumulation of L-histidinol and a depletion of L-histidinal and L-histidine, have been investigated as potential antimicrobial agents.[1][2][4][5] This underscores the importance of understanding the enzymatic conversion of L-histidinal in the context of drug development.

Figure 3: The metabolic fate of L-histidinal and its connection to downstream signaling pathways mediated by L-histidine and histamine.

Conclusion

L-histidinal remains a challenging yet scientifically rewarding molecule to study. Its discovery was integral to unraveling the intricacies of amino acid biosynthesis, and its role as a key intermediate makes it a focal point for potential antimicrobial therapies. While its inherent instability has limited the availability of direct experimental data, the proposed methodologies in this guide, based on a synthesis of existing knowledge, provide a framework for its successful isolation and characterization. Further research into the properties and interactions of L-histidinal will undoubtedly deepen our understanding of metabolic control and open new avenues for therapeutic intervention.

References

- 1. Brucella suis histidinol dehydrogenase: synthesis and inhibition studies of substituted N-L-histidinylphenylsulfonyl hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Histidinol Dehydrogenase as a New Target for Old Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of Histidinol Dehydrogenase | Semantic Scholar [semanticscholar.org]

- 6. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Histidinol | C6H11N3O | CID 165271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Histidine - Wikipedia [en.wikipedia.org]

- 9. L-histidinol(1+) | C6H12N3O+ | CID 6950298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bmse000039 L-Histidine at BMRB [bmrb.io]

- 11. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Histidinol to Histidinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of L-histidinol to L-histidinal, a critical step in the biosynthesis of histidine. This guide details the enzyme responsible, histidinol dehydrogenase (HDH), its kinetics, and the experimental protocols for its study. Furthermore, it delves into the regulatory mechanisms governing this pathway, offering valuable insights for researchers in drug development and metabolic engineering.

Introduction to Histidinol Dehydrogenase (HDH)

The conversion of L-histidinol to L-histidinal is the penultimate step in the biosynthesis of L-histidine, an essential amino acid. This reaction is catalyzed by L-histidinol dehydrogenase (HDH), a NAD(P)+-dependent oxidoreductase (EC 1.1.1.23)[1]. In many organisms, HDH is a bifunctional enzyme that also catalyzes the subsequent oxidation of L-histidinal to L-histidine[1]. This guide focuses on the first of these two reactions.

HDH is a key enzyme in the metabolism of bacteria, fungi, and plants. Its absence in mammals makes it an attractive target for the development of novel antimicrobial and herbicidal agents. Understanding the kinetics and regulation of HDH is therefore of significant interest to the scientific and pharmaceutical communities.

Quantitative Data on Histidinol Dehydrogenase

The kinetic properties of histidinol dehydrogenase have been characterized in a variety of organisms. The following tables summarize key quantitative data, providing a comparative overview of the enzyme's performance under different conditions.

| Organism | Substrate | Km (μM) | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Escherichia coli | L-Histidinol | 14 | - | 9.5 | - | [2] |

| Neisseria gonorrhoeae | L-Histidinol | 45 ± 6 | 17.3 ± 0.4 | 9.5 | 45 | [3] |

| Bacillus spp. | L-Histidinol | 48 | - | 9.6 | 25-92 | [4][5] |

| Neurospora crassa | L-Histidinol | 8.2 | - | 9.8 | - | |

| Brassica oleracea (Cabbage) | L-Histidinol | 15.5 | - | - | - |

| Organism | Co-substrate | Km (mM) | Reference |

| Escherichia coli | NAD+ | 0.57 | [2] |

| Neisseria gonorrhoeae | NAD+ | 0.9 ± 0.3 | [3] |

| Bacillus spp. | NAD+ | 0.2 | [4][5] |

| Neurospora crassa | NAD+ | 0.13 | |

| Brassica oleracea (Cabbage) | NAD+ | 0.042 |

Note: A unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Experimental Protocols

Purification of Recombinant Histidine-Tagged HDH

This protocol describes the purification of recombinant histidinol dehydrogenase with a histidine tag (His-tag) from E. coli inclusion bodies, followed by on-column refolding.

Materials:

-

E. coli cell paste expressing His-tagged HDH

-

Resuspension buffer: 20 mM Tris-HCl, pH 8.0

-

Isolation buffer: 2 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 2% Triton X-100, pH 8.0

-

Binding buffer: 6 M guanidine hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0

-

Wash buffer: 6 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0

-

Refolding buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0 (with a gradient of 6 M to 0 M urea)

-

Elution buffer: 20 mM Tris-HCl, 0.5 M NaCl, 0.5 M imidazole, 1 mM 2-mercaptoethanol, pH 8.0

-

Ni-NTA affinity chromatography column

Procedure:

-

Cell Lysis and Inclusion Body Isolation:

-

Resuspend the E. coli cell paste in resuspension buffer.

-

Disrupt the cells by sonication on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the inclusion bodies.

-

Wash the pellet with isolation buffer and centrifuge again. Repeat this wash step.

-

-

Solubilization of Inclusion Bodies:

-

Resuspend the washed inclusion body pellet in binding buffer.

-

Stir for 30-60 minutes at room temperature to solubilize the protein.

-

Centrifuge at high speed for 15 minutes at 4°C to remove any remaining insoluble material.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Affinity Chromatography and On-Column Refolding:

-

Equilibrate the Ni-NTA column with binding buffer.

-

Load the filtered, solubilized protein onto the column.

-

Wash the column with binding buffer to remove unbound proteins.

-

Wash the column with wash buffer.

-

Refold the bound protein by applying a linear gradient from wash buffer (6 M urea) to refolding buffer (0 M urea).

-

Elute the refolded protein with elution buffer.

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the purified enzyme at -80°C.

-

Spectrophotometric Assay for Histidinol Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of histidinol dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

-

Purified histidinol dehydrogenase

-

Assay buffer: 100 mM Glycine-NaOH, pH 9.5

-

L-histidinol stock solution (e.g., 10 mM in water)

-

NAD+ stock solution (e.g., 20 mM in water)

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature.

Procedure:

-

Reaction Mixture Preparation:

-

Prepare the reaction mixture in a cuvette by adding the following in order:

-

Assay buffer

-

NAD+ stock solution to a final concentration of 1 mM.

-

L-histidinol stock solution to a final concentration of 200 µM.

-

-

The final reaction volume is typically 1 mL.

-

-

Enzyme Addition and Measurement:

-

Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C or the optimal temperature for the specific enzyme).

-

Initiate the reaction by adding a small, known amount of purified HDH (e.g., 5 µL of a 1 mg/mL solution) to the reaction mixture.

-

Immediately mix by inverting the cuvette and start monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

-

-

Data Analysis:

-

Determine the initial linear rate of the reaction (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.

-

One unit of activity is the amount of enzyme that produces 1 µmol of NADH per minute.

-

Calculation: Activity (U/mL) = (ΔA340/min) / (ε * path length) * (reaction volume / enzyme volume) * 1000

Signaling Pathways and Regulation

The biosynthesis of histidine is a tightly regulated process to conserve cellular resources. The enzymatic conversion of histidinol to histidinal is embedded within this larger regulatory network.

Feedback Inhibition of the Histidine Biosynthesis Pathway

The histidine biosynthesis pathway is primarily regulated by feedback inhibition, where the end product, L-histidine, inhibits the activity of the first enzyme in the pathway, ATP-phosphoribosyltransferase[6][7][8]. This allosteric regulation provides a rapid mechanism to control the metabolic flux towards histidine synthesis.

Caption: Feedback inhibition of the histidine biosynthesis pathway.

Transcriptional Regulation by GCN4

In yeast and other eukaryotes, the expression of amino acid biosynthetic genes, including the gene for histidinol dehydrogenase, is regulated by the transcription factor GCN4[2][3][4][5][9]. Under conditions of amino acid starvation, the translation of GCN4 is upregulated, leading to increased transcription of its target genes.

Caption: Transcriptional regulation of histidine biosynthesis by GCN4.

Experimental Workflow for HDH Characterization

A typical workflow for the characterization of histidinol dehydrogenase involves several key stages, from gene cloning to detailed kinetic analysis.

Caption: Experimental workflow for histidinol dehydrogenase characterization.

This guide provides a foundational understanding of the enzymatic conversion of histidinol to this compound, offering both theoretical knowledge and practical protocols for researchers in the field. The detailed information on enzyme kinetics, purification, and regulatory pathways serves as a valuable resource for further investigation and for the development of novel therapeutic and agricultural agents targeting this essential metabolic pathway.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. GCN4 Regulation | SGD [yeastgenome.org]

- 3. GCN4 protein, synthesized in vitro, binds HIS3 regulatory sequences: implications for general control of amino acid biosynthetic genes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcription factor GCN4 for control of amino acid biosynthesis also regulates the expression of the gene for lipoamide dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Translational regulation of GCN4 and the general amino acid control of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ATP phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of Histidinol Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinol dehydrogenase (HDH), EC 1.1.1.23, is a bifunctional enzyme that plays a pivotal role in the final two steps of the L-histidine biosynthesis pathway. This pathway is essential for the survival of bacteria, archaea, fungi, and plants, but is notably absent in mammals, making HDH a compelling target for the development of novel antimicrobial agents and herbicides.[1][2] This guide provides a comprehensive overview of the enzyme's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Core Mechanism of Action

Histidinol dehydrogenase catalyzes the NAD+-dependent oxidation of L-histidinol to L-histidine through a stable L-histidinaldehyde intermediate.[3] This process involves two sequential oxidation reactions occurring at a single active site, resulting in the reduction of two molecules of NAD+ to NADH.[3] The enzyme operates via a Bi-Uni-Uni-Bi Ping Pong kinetic mechanism.[4]

The overall reaction is as follows:

L-histidinol + 2 NAD⁺ + H₂O → L-histidine + 2 NADH + 2 H⁺

Structurally, histidinol dehydrogenase is a homodimeric metalloenzyme, with each monomer containing a catalytically essential zinc ion (Zn²⁺).[3][5] This zinc ion is crucial for the proper binding and orientation of the substrate, L-histidinol, within the active site, although it does not directly participate in the catalytic chemistry.[5]

The catalytic cycle can be broken down into the following key steps:

-

First Oxidation: The reaction is initiated by the binding of L-histidinol to the active site, coordinated by the Zn²⁺ ion. In E. coli, the hydroxyl group of L-histidinol is deprotonated by the active site residue His-327, acting as a general base.[3] A hydride ion is then transferred from the C1 carbon of histidinol to NAD⁺, forming NADH and the enzyme-bound intermediate, L-histidinaldehyde.[3] The first NADH molecule then dissociates from the enzyme.

-

Hydration: A water molecule, activated by another active site residue, Glu-326 (in E. coli), performs a nucleophilic attack on the aldehyde carbon of L-histidinaldehyde.[3] This results in the formation of a gem-diol intermediate.

-

Second Oxidation: The second molecule of NAD⁺ binds to the enzyme. His-327, now acting as a general base again, abstracts a proton from one of the hydroxyl groups of the gem-diol intermediate.[3] This is followed by the transfer of a hydride ion from the C1 carbon to the newly bound NAD⁺, generating the second molecule of NADH and the final product, L-histidine.[3]

-

Product Release: Finally, the second NADH molecule and L-histidine are released from the active site, regenerating the free enzyme for the next catalytic cycle.

Quantitative Data

The kinetic parameters of histidinol dehydrogenase have been characterized in various organisms. A summary of these quantitative data is presented below for comparative analysis.

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Ki (µM) | Inhibitor | Reference(s) |

| Escherichia coli | L-Histidinol | 14 | - | - | - | [6] |

| NAD⁺ | 570 | - | 50 | NADH | [6] | |

| Salmonella typhimurium | L-Histidinol | 14 | > kcat (net) | - | - | [4][7] |

| NAD⁺ | 700 | - | 400 | NAD⁺ | [4] | |

| Brassica oleracea (Cabbage) | L-Histidinol | 15.5 | - | - | - | [8] |

| NAD⁺ | 42 | - | - | - | [8] | |

| Neurospora crassa | L-Histidinol | 8.2 | 0.82 | - | - | [9] |

| NAD⁺ | 130 | - | - | - | [9] |

Note: kcat values are often reported for the overall reaction and can be influenced by the rate-limiting step. The turnover number for the Neurospora crassa enzyme is reported as 49 moles of NAD reduced/min/mole of enzyme (assuming a molecular weight of 40,000 for the active unit), which corresponds to a kcat of approximately 0.82 s⁻¹.[9] The rate of the NAD/NADH exchange reaction in the S. typhimurium enzyme is greater than the kcat for the net reaction.[7]

Experimental Protocols

Spectrophotometric Assay for Histidinol Dehydrogenase Activity

This protocol is a generalized method for determining the enzymatic activity of histidinol dehydrogenase by monitoring the production of NADH.

Principle: The activity of histidinol dehydrogenase is measured by following the increase in absorbance at 340 nm, which corresponds to the formation of NADH (ε = 6220 M⁻¹cm⁻¹).

Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH, pH 9.5

-

L-Histidinol Stock Solution: 10 mM in water

-

NAD⁺ Stock Solution: 20 mM in water

-

Enzyme Solution: Purified histidinol dehydrogenase diluted in assay buffer to an appropriate concentration.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette by adding the following components:

-

850 µL Assay Buffer

-

50 µL L-Histidinol Stock Solution (final concentration 0.5 mM)

-

50 µL NAD⁺ Stock Solution (final concentration 1 mM)

-

-

Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette and mix immediately by gentle inversion.

-

Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 3-5 minutes, taking readings every 15-30 seconds.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Enzyme activity (in Units/mL) can be calculated using the following formula: Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) One Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Purification of Recombinant His-tagged Histidinol Dehydrogenase

This protocol outlines a general procedure for the purification of a C-terminally His-tagged histidinol dehydrogenase from E. coli using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli cell paste expressing the His-tagged histidinol dehydrogenase.

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose resin.

-

Lysozyme.

-

DNase I.

-

Protease inhibitor cocktail.

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

-

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to complete lysis.

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

-

Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged histidinol dehydrogenase with 5-10 CV of Elution Buffer. Collect fractions.

-

-

Analysis and Buffer Exchange:

-

Analyze the collected fractions by SDS-PAGE to assess purity.

-

Pool the fractions containing the purified protein.

-

If necessary, perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

-

Crystallization of Histidinol Dehydrogenase by Vapor Diffusion

This is a generalized starting point for the crystallization of histidinol dehydrogenase using the hanging drop vapor diffusion method. Optimal conditions will need to be determined empirically.

Materials:

-

Purified and concentrated histidinol dehydrogenase (e.g., 5-10 mg/mL in a low ionic strength buffer).

-

Crystallization screening kits.

-

Hanging drop vapor diffusion plates and siliconized cover slips.

Procedure:

-

Setup:

-

Pipette 500 µL of the reservoir solution (from the crystallization screen) into the well of the crystallization plate.

-

-

Drop Preparation:

-

On a siliconized cover slip, mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution.

-

-

Sealing and Incubation:

-

Invert the cover slip and place it over the well, sealing it with grease to create a hanging drop.

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe for crystal growth over several days to weeks.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The catalytic cycle of histidinol dehydrogenase.

Caption: A generalized experimental workflow for studying histidinol dehydrogenase.

References

- 1. L-Histidinol Dehydrogenase as a New Target for Old Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and functional conservation of histidinol dehydrogenase between plants and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Steady-state investigations of the mechanism of histidinol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The catalytically active form of histidinol dehydrogenase from Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Kinetic mechanism of histidinol dehydrogenase: histidinol binding and exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of histidinol dehydrogenase from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. unifr.ch [unifr.ch]

Spontaneous Degradation of L-Histidinal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinal is a critical but highly unstable intermediate in the biosynthesis of L-histidine. Its inherent reactivity, stemming from the presence of both an aldehyde and an alpha-amino group adjacent to an imidazole ring, makes it susceptible to spontaneous degradation. This technical guide provides a comprehensive overview of the predicted spontaneous degradation pathways of L-histidinal, based on established principles of organic chemistry and data from analogous compounds. It details proposed mechanisms, potential degradation products, and influencing factors such as pH and temperature. Furthermore, this guide outlines detailed experimental protocols for the synthesis, purification, and stability testing of L-histidinal, enabling researchers to investigate its degradation kinetics and profile. The information presented herein is essential for drug development professionals dealing with formulations containing potential aldehyde intermediates and for researchers studying amino acid metabolism and stability.

Introduction: The Chemical Instability of L-Histidinal

L-histidinal, an amino aldehyde, serves as the immediate precursor to L-histidine in the biosynthetic pathway, formed via the oxidation of L-histidinol. This enzymatic conversion is tightly regulated, and the subsequent oxidation to L-histidine is rapid, which prevents the accumulation of the unstable L-histidinal intermediate[1]. The instability of L-histidinal is attributed to the high reactivity of the aldehyde functional group, which is further influenced by the adjacent α-amino and imidazole moieties. Amino aldehydes, in general, are known to be highly reactive and prone to self-condensation reactions[2][3][4]. The imidazole ring, with its basic nitrogen atoms, can also participate in or catalyze degradation reactions.

Understanding the spontaneous, non-enzymatic degradation of L-histidinal is crucial for several reasons:

-

Drug Development: In pharmaceutical formulations, related aldehyde-containing impurities can arise from the degradation of excipients or active pharmaceutical ingredients (APIs). A thorough understanding of their potential degradation pathways is vital for ensuring product stability, safety, and efficacy.

-

Biochemical Research: For researchers studying histidine metabolism, knowledge of L-histidinal's intrinsic stability and non-enzymatic reactivity is essential to differentiate between enzymatic and spontaneous processes.

-

Analytical Method Development: The identification of potential degradation products is necessary for the development and validation of stability-indicating analytical methods.

This guide will explore the predicted degradation pathways of L-histidinal, summarize expected quantitative data, provide detailed experimental protocols for its study, and present visualizations of key processes.

Proposed Spontaneous Degradation Pathways of L-Histidinal

Due to the scarcity of direct experimental studies on the spontaneous degradation of L-histidinal, the following pathways are proposed based on the known reactivity of α-amino aldehydes and aldehydes featuring an imidazole ring.

Aldol Condensation and Self-Condensation

One of the most probable degradation routes for L-histidinal is aldol-type self-condensation. This reaction is common for aldehydes, particularly in the presence of basic catalysts, and the imidazole side chain of L-histidinal itself can act as an internal base catalyst. The reaction proceeds through the formation of an enolate intermediate.

Caption: Proposed pathway for the self-condensation of L-histidinal.

Oxidation to L-Histidinic Acid

Aldehydes are readily oxidized to carboxylic acids. In the presence of atmospheric oxygen or other oxidizing agents, L-histidinal is expected to oxidize to L-histidinic acid. This process can be accelerated by the presence of metal ions.

Caption: Oxidation of L-histidinal to L-histidinic acid.

Hydration to a Gem-Diol

In aqueous solutions, aldehydes can exist in equilibrium with their corresponding geminal diols (hydrates). The position of this equilibrium is dependent on the electronic effects of adjacent functional groups. For L-histidinal, the formation of a gem-diol is a plausible intermediate step in other degradation pathways.

Caption: Reversible hydration of L-histidinal to its gem-diol form.

Factors Influencing Degradation

The rate and extent of L-histidinal degradation are expected to be influenced by several factors:

-

pH: The stability of L-histidinal is likely highly pH-dependent. Basic conditions would favor aldol condensation, while both acidic and basic conditions can catalyze other reactions. The imidazole side chain has a pKa of approximately 6.0, meaning its protonation state will change around physiological pH, which in turn can affect its catalytic activity and the overall reactivity of the molecule.

-

Temperature: As with most chemical reactions, an increase in temperature is expected to accelerate the rate of degradation.

-

Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions, potentially accelerating the conversion of L-histidinal to L-histidinic acid.

-

Buffer Composition: The choice of buffer can influence degradation rates by altering the pH, ionic strength, and by direct participation in reactions.

Quantitative Data Summary

Direct quantitative data on the spontaneous degradation of L-histidinal is not available in the literature. The following table summarizes the expected quantitative outcomes based on studies of analogous aldehydes. This data should be experimentally verified for L-histidinal.

| Parameter | Expected Value/Trend | Influencing Factors | Analytical Technique for Measurement |

| Degradation Rate Constant (k) | Increases with increasing pH and temperature. | pH, Temperature, Buffer, Metal Ions | HPLC-UV, GC-MS |

| Half-life (t½) | Decreases with increasing pH and temperature. Expected to be short, especially under non-ideal storage conditions. | pH, Temperature, Buffer, Metal Ions | HPLC-UV, GC-MS |

| Activation Energy (Ea) | Can be determined from Arrhenius plots of degradation rate constants at different temperatures. Provides insight into the temperature sensitivity. | Temperature | Kinetic studies at multiple temperatures |

| Formation of Aldol Adducts | Increases in basic conditions. | pH, Concentration | LC-MS, NMR |

| Formation of L-Histidinic Acid | Increases in the presence of oxygen and metal ions. | O₂, Metal Ions | LC-MS, GC-MS (after derivatization) |

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and stability testing of L-histidinal.

Synthesis and Purification of L-Histidinal

L-histidinal can be synthesized by the controlled oxidation of L-histidinol.

Materials:

-

L-histidinol

-

Mild oxidizing agent (e.g., Dess-Martin periodinane, pyridinium chlorochromate)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

Protocol:

-

Dissolve L-histidinol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the mild oxidizing agent to the solution with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for Dess-Martin periodinane).

-

Filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude L-histidinal by silica gel column chromatography using an appropriate solvent system.

-

Collect the fractions containing L-histidinal and concentrate under reduced pressure.

-

Characterize the purified L-histidinal by NMR, IR, and mass spectrometry to confirm its identity and purity.

Caption: Workflow for the synthesis and purification of L-histidinal.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and pathways.

Materials:

-

Purified L-histidinal

-

Buffers of various pH (e.g., pH 3, 5, 7, 9)

-

Hydrogen peroxide (3%) as an oxidizing agent

-

High-intensity light source (for photostability)

-

Temperature-controlled chambers

-

HPLC-UV/MS system

-

GC-MS system

-

NMR spectrometer

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of L-histidinal in a suitable solvent (e.g., water or a buffer at a stable pH, if known).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Incubate aliquots of the stock solution in buffers of varying pH at a set temperature (e.g., 60 °C).

-

Oxidation: Treat an aliquot of the stock solution with hydrogen peroxide at room temperature.

-

Thermal Degradation: Incubate aliquots of the stock solution at elevated temperatures (e.g., 60 °C, 80 °C) in a neutral buffer.

-

Photodegradation: Expose an aliquot of the stock solution to high-intensity light, alongside a control sample protected from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Analyze the samples by HPLC-UV to quantify the remaining L-histidinal and detect the formation of degradation products.

-

Use HPLC-MS to identify the molecular weights of the degradation products.

-

For volatile degradation products, GC-MS analysis may be employed.

-

Isolate significant degradation products using preparative HPLC for structural elucidation by NMR.

-

Caption: Experimental workflow for forced degradation studies of L-histidinal.

Conclusion

While L-histidinal is a transient species in biological systems, its inherent instability presents a valuable case study for understanding the degradation of complex aldehydes. The proposed degradation pathways—aldol condensation, oxidation, and hydration—provide a theoretical framework for investigating its stability. The experimental protocols outlined in this guide offer a practical approach for the synthesis, purification, and systematic study of L-histidinal's degradation profile. For drug development professionals, this knowledge is critical for anticipating and mitigating stability issues related to aldehyde impurities. For researchers, these methodologies can be adapted to explore the non-enzymatic chemistry of other reactive metabolic intermediates. Further experimental work is necessary to confirm the proposed pathways and to quantify the degradation kinetics of L-histidinal under various conditions.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Histidinal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidinal is a pivotal but transient amino aldehyde intermediate in the biosynthesis of the essential amino acid L-histidine. Despite its critical role, comprehensive data regarding its specific chemical and physical properties are not as extensively documented as those for its precursor, L-histidinol, and its product, L-histidine. This technical guide provides a detailed overview of the known chemical properties and structure of this compound. Due to the limited availability of direct experimental data for this compound, this guide also presents relevant data for L-histidine to offer a comparative context for researchers. This document outlines the biosynthetic pathway of histidine, highlighting the enzymatic conversion involving this compound, and discusses its chemical stability and reactivity. Experimental protocols for enzymatic synthesis and analytical characterization are detailed to facilitate further investigation into this important biomolecule.

Introduction

L-histidinal is a chiral amino aldehyde that serves as the immediate precursor to L-histidine in the de novo histidine biosynthesis pathway found in bacteria, archaea, fungi, and plants.[1] The conversion of L-histidinol to L-histidinal and its subsequent oxidation to L-histidine are crucial steps catalyzed by the bifunctional enzyme histidinol dehydrogenase (HDH).[2] Given its transient nature in biological systems, isolating and characterizing this compound presents significant experimental challenges. Consequently, much of its chemical behavior is inferred from its structure and the well-documented properties of the closely related and stable amino acid, L-histidine. Understanding the chemical biology of this compound is of interest to researchers developing antimicrobial agents that target the histidine biosynthesis pathway, a pathway absent in mammals.

Chemical Structure and Properties

The chemical structure of L-histidinal features a central carbon atom bonded to an amino group, a hydrogen atom, an aldehyde group, and a side chain containing an imidazole ring. The presence of the aldehyde group makes it distinct from histidine, which possesses a carboxylic acid group in its place.

Quantitative Data

Due to its instability, there is a scarcity of experimentally determined physicochemical data for isolated L-histidinal. The following table summarizes the available information for L-histidinal and provides a comparative summary of the well-characterized properties of L-histidine.

| Property | L-Histidinal | L-Histidine |

| Molecular Formula | C₆H₉N₃O | C₆H₉N₃O₂ |

| Molar Mass | 139.15 g/mol | 155.157 g/mol [1] |

| CAS Number | 23784-15-8 | 71-00-1 |

| pKa (Imidazole) | Not experimentally determined | ~6.0[1] |

| Solubility in Water | Expected to be soluble | 45.6 mg/mL[1] |

Note: The pKa and solubility values for L-histidinal are estimations based on its structural similarity to L-histidine and general chemical principles. The aldehyde group is expected to influence the electronic properties of the molecule, but the extent of this effect on pKa and solubility has not been experimentally quantified in the available literature.

Histidine Biosynthesis Pathway

L-histidinal is a key intermediate in the multi-step enzymatic synthesis of L-histidine. The final two steps of this pathway are catalyzed by histidinol dehydrogenase (HDH), a NAD-dependent oxidoreductase.

Experimental Protocols

Enzymatic Synthesis of L-Histidinal

The in-situ generation of L-histidinal can be achieved through the enzymatic oxidation of L-histidinol using histidinol dehydrogenase (HDH). As L-histidinal is unstable and readily oxidized to L-histidine, it is typically generated and used immediately in subsequent reactions or analyses.[3]

Materials:

-

L-histidinol

-

Histidinol Dehydrogenase (HDH)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., perchloric acid)

Protocol:

-

Prepare a reaction mixture containing L-histidinol and NAD⁺ in the reaction buffer.

-

Initiate the reaction by adding a purified preparation of HDH.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C).

-

Monitor the progress of the reaction by observing the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

For isolation or further use of L-histidinal, the reaction must be quenched at the appropriate time to prevent its conversion to L-histidine. This can be achieved by rapid acidification or other methods to inactivate the enzyme.

-

Due to the instability of this compound, immediate purification by methods such as high-performance liquid chromatography (HPLC) would be necessary.

Analytical Characterization

The characterization of L-histidinal is challenging due to its transient nature. A combination of analytical techniques would be required for its unambiguous identification.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to separate this compound from its precursor and product. Detection can be achieved using UV absorbance, as the imidazole ring absorbs in the low UV range.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be invaluable for confirming the structure of this compound, particularly for identifying the aldehyde proton and carbon signals. However, obtaining a sufficiently pure and stable sample for NMR analysis is a significant hurdle.

Biological Activity and Signaling

Currently, there is no direct evidence to suggest that L-histidinal functions as a signaling molecule or has biological activities beyond its role as a metabolic intermediate. Its high reactivity and transient existence within the cell make it an unlikely candidate for a stable signaling molecule.

However, the histidine biosynthesis pathway, and by extension the enzymes that produce and consume this compound, are attractive targets for the development of antimicrobial agents. Inhibitors of histidinol dehydrogenase would lead to the accumulation of L-histidinol and a depletion of L-histidine, ultimately arresting bacterial growth.

Stability and Degradation

The aldehyde functional group of this compound makes it chemically reactive and prone to oxidation and other reactions. In the cellular environment, it is rapidly converted to L-histidine by histidinol dehydrogenase.[3] Outside of this enzymatic context, it is expected to be unstable, particularly in aqueous solutions, and may undergo oxidation to histidine or participate in other reactions typical of aldehydes. The imidazole side chain can also participate in acid-base chemistry, which can influence its stability at different pH values.

Conclusion

L-histidinal is a chemically interesting and biologically significant, albeit transient, molecule. While a comprehensive experimental characterization of its properties remains elusive due to its instability, its role in the histidine biosynthesis pathway is well-established. Future research focused on trapping and stabilizing this compound or using advanced in-situ analytical techniques may provide a more complete picture of its chemical and physical properties. For drug development professionals, targeting the enzymes that interact with this compound remains a promising strategy for the development of novel antimicrobial agents. This guide serves as a foundational resource for researchers and scientists interested in further exploring the chemistry and biology of this important metabolic intermediate.

References

Histidinal Analogues: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinal, the aldehyde derivative of the amino acid histidine, and its analogues represent a versatile class of molecules with a broad spectrum of biological activities. The unique chemical properties of the imidazole side chain, including its aromaticity, pKa near physiological pH, and ability to coordinate with metal ions, make it a critical component in many biological processes. Consequently, synthetic analogues of this compound and related histidine derivatives have been developed as valuable tools for probing biological systems and as lead compounds in drug discovery.

This technical guide provides an in-depth overview of the core biological activities of various classes of this compound analogues. It summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and medicinal chemistry.

I. This compound Analogues as Enzyme Inhibitors

The structural similarity of this compound analogues to histidine allows them to interact with the active sites of various enzymes that recognize histidine or its derivatives as substrates. This has led to the development of potent and selective inhibitors for several key enzyme classes.

Histidine Decarboxylase (HDC) Inhibitors

Histidine decarboxylase is the enzyme responsible for the synthesis of histamine, a key mediator in allergic and inflammatory responses.[1] Inhibitors of HDC have therapeutic potential for treating a range of inflammatory conditions.

Quantitative Data:

| Compound | Target | IC50 (µM) | Reference |

| α-Fluoromethylhistidine | Histidine Decarboxylase | 5 | [1] |

| Methyl ester histidine | Histidine Decarboxylase | 9 | [1] |

| His-Phe (dipeptide) | Histidine Decarboxylase | - | [1] |

| 4(5)-aminooxymethylimidazole (O-IMHA) | Histidine Decarboxylase | ~0.2 | [2] |

Experimental Protocol: Spectrophotometric Assay for HDC Inhibition

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against HDC.

Materials:

-

Recombinant Human L-Histidine Decarboxylase (HDC)

-

L-Histidine monochloride (substrate)

-

This compound analogue (inhibitor)

-

Histamine Dehydrogenase (coupling enzyme)

-

2,3,5-Triphenyltetrazolium chloride (TTC) (chromogenic agent)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

100 mM Potassium Phosphate Buffer, pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HDC in potassium phosphate buffer.

-

Prepare a stock solution of L-histidine in deionized water.

-

Dissolve the this compound analogue inhibitor in DMSO to create a stock solution.

-

Prepare solutions of histamine dehydrogenase, TTC, and PLP in potassium phosphate buffer.

-

-

Assay Mixture Preparation:

-

In a 96-well plate, add the following to each well: potassium phosphate buffer, PLP, TTC, and histamine dehydrogenase.

-

Add varying concentrations of the this compound analogue inhibitor to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

-

Include control wells with no inhibitor.

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding a fixed concentration of the HDC enzyme to each well.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 485 nm over time at 37°C. The production of histamine by HDC is coupled to the reduction of TTC by histamine dehydrogenase, resulting in a colored formazan product.

-

The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow for HDC Inhibition Assay

References

The Function of the hisD Gene in Histidinol Metabolism: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hisD gene, a cornerstone of amino acid biosynthesis, encodes the enzyme L-histidinol dehydrogenase (HDH), which catalyzes the final, critical steps in the de novo synthesis of L-histidine. This bifunctional enzyme orchestrates a two-step oxidation of L-histidinol to L-histidine, proceeding through an L-histidinaldehyde intermediate. Found in bacteria, archaea, fungi, and plants, the histidine biosynthesis pathway, and specifically the function of hisD, represents a fundamental metabolic process. The absence of this pathway in humans elevates HisD to a promising target for the development of novel antimicrobial agents and herbicides. This guide provides a comprehensive technical overview of the hisD gene, its protein product, and its role in histidinol metabolism, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

The hisD Gene and its Enzymatic Product: Histidinol Dehydrogenase (HDH)

The hisD gene is a structural gene within the histidine (his) operon in many prokaryotes, including Escherichia coli and Salmonella typhimurium.[1][2] In these organisms, the hisD gene product, histidinol dehydrogenase (EC 1.1.1.23), is a bifunctional, homodimeric zinc metalloenzyme.[3] It catalyzes the sequential, NAD+-dependent oxidation of L-histidinol to L-histidine.[4][5]

The overall reaction is as follows: L-histidinol + 2 NAD⁺ + H₂O → L-histidine + 2 NADH + 2 H⁺[6]

This conversion involves two distinct oxidation steps at a single active site:

-

Oxidation of L-histidinol to L-histidinaldehyde: The alcohol group of L-histidinol is oxidized to an aldehyde.

-

Oxidation of L-histidinaldehyde to L-histidine: The tightly bound aldehyde intermediate is further oxidized to a carboxylic acid, forming L-histidine.[5]

The enzyme's structure consists of a four-domain architecture per monomer, with an intertwined dimer that may arise from domain swapping.[3] Two of these domains exhibit a Rossmann fold, suggesting an evolutionary origin from an ancient gene duplication event.[3] A zinc ion is crucial for substrate binding, although it is not directly involved in the catalytic mechanism.[3][5]

Quantitative Data

The biochemical properties of histidinol dehydrogenase have been characterized in several organisms. The following tables summarize key quantitative data for easy comparison.

Table 1: Molecular Properties of Histidinol Dehydrogenase

| Organism | Native Molecular Weight (kDa) | Subunit Molecular Weight (kDa) | Quaternary Structure | Reference(s) |

| Escherichia coli B | ~91 | 52 | Dimer | [7] |

| Salmonella typhimurium | - | - | Dimer | [8] |

| Neurospora crassa | 81 (can vary from 40 to 240) | - | Polymerizes | [9] |

| Cabbage (Brassica oleracea) | 103 | 52 | Dimer | [10] |

Table 2: Enzyme Kinetics of Histidinol Dehydrogenase

| Organism | Substrate | Km (µM) | Optimal pH | Reference(s) |

| Escherichia coli B | L-histidinol | 14,000 | 9.5 | [7] |

| NAD⁺ | 570 | 9.5 | [7] | |

| Salmonella typhimurium | L-histidinol | 14 | - | [6][11] |

| NAD⁺ | 700 | - | [6][11] | |

| Neurospora crassa | L-histidinol | 8.2 | 9.8 | [9] |

| NAD⁺ | 130 | 9.8 | [9] | |

| Cabbage (Brassica oleracea) | L-histidinol | 15.5 | - | [10] |

| NAD⁺ | 42 | - | [10] |

Signaling Pathways and Logical Relationships

Histidine Biosynthesis Pathway

The conversion of L-histidinol to L-histidine is the terminal stage of a multi-step biosynthetic pathway. The following diagram illustrates the position of the HisD-catalyzed reactions within the broader context of histidine synthesis in prokaryotes.

Caption: The terminal steps of the histidine biosynthesis pathway catalyzed by HisD.

Regulation of the his Operon by Attenuation